Azithromycin monohydrochloride

Description

Properties

CAS No. |

90581-30-9 |

|---|---|

Molecular Formula |

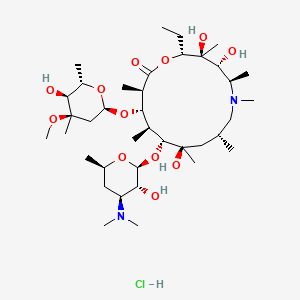

C38H73ClN2O12 |

Molecular Weight |

785.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrochloride |

InChI |

InChI=1S/C38H72N2O12.ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |

InChI Key |

RNIHVUHXAKFKSV-WVVFQGGUSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl |

Origin of Product |

United States |

Preparation Methods

Erythromycin Oxime Formation

The initial step involves the reaction of erythromycin with hydroxylamine hydrochloride in isopropyl alcohol and water, followed by the addition of sodium hydroxide to adjust pH. This reaction typically takes place at temperatures around 45–55 °C for approximately 28 hours.

- Erythromycin Base: 1.5 kg

- Hydroxylamine Hydrochloride: 1.40 kg

- Sodium Hydroxide: 0.81 kg

- Temperature: 45–55 °C

- Duration: 28 hours

Synthesis of 9a-Aza-9a-Homoerythromycin

Following the formation of erythromycin oxime, the next step involves converting it into 9a-aza-9a-homoerythromycin through a series of reactions involving acetone and sodium bicarbonate.

- Erythromycin Oxime: 1.15 kg

- Acetone and Water Mixture: Used for dissolution

- Temperature: Maintained at 0–5 °C

- Duration: Reaction time varies based on pH adjustments.

Preparation of 9-Deoxo-9a-Methyl-9a-Aza-9a-Homoerythromycin

This step involves treating the previously synthesized compound with formaldehyde and formic acid under controlled conditions.

Process Summary:

- Formaldehyde and Formic Acid: Added in specific ratios

- Stirring Duration: Approximately four hours at reflux temperature

- pH Adjustments: Critical for product isolation

Final Conversion to Azithromycin Monohydrochloride

The final step entails dissolving the methylated compound in an acidic solution followed by crystallization.

- Acidic Medium: Achieved using dilute hydrochloric acid

- Stirring Time: About twelve hours

- Crystallization Yield: Approximately 0.48 kg from starting material

The overall yield from each synthesis step can vary based on conditions and purity of starting materials. The following table summarizes typical yields and purity levels observed during the synthesis process:

| Step | Yield (kg) | Purity (%) |

|---|---|---|

| Erythromycin Oxime Formation | 1.40 | High |

| Synthesis of 9a-Aza-9a-Homoerythromycin | 1.00 | High |

| Preparation of 9-Deoxo-9a-Methyl Compound | 0.55 | High |

| Final this compound Yield | 0.48 | >95 |

The preparation of this compound is a complex process requiring careful control over reaction conditions and purity assessments at each stage. The methods described provide a reliable pathway for synthesizing this important antibiotic compound, ensuring high yields and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Oximation of Erythromycin A

Erythromycin A undergoes oximation to form its oxime derivative. This step introduces a hydroxylamine group, preparing the molecule for subsequent Beckmann rearrangement .

Beckmann Rearrangement

The oxime derivative undergoes a Beckmann rearrangement to produce an imino ether intermediate. This reaction expands the macrolide ring by incorporating a nitrogen atom, forming the azithromycin framework .

Reduction of Imino Ether

The imino ether is reduced to generate 9-deoxo-9a-aza-9a-homoerythromycin. This step involves catalytic hydrogenation using noble metal catalysts (e.g., Rh/C) under controlled pressure and temperature .

Reductive Methylation

The final step involves reductive methylation at the 9a position using formaldehyde and a reducing agent. This introduces the methyl-substituted nitrogen, completing the azithromycin structure .

Key Reaction Parameters

| Step | Conditions | Catalyst/Reagents |

|---|---|---|

| Beckmann Rearrangement | Aggressive reaction conditions | N/A |

| Reduction | 70 bar, 40°C, Rh/C catalyst | Para-formaldehyde |

| Reductive Methylation | pH-controlled (NaOH), 40–45°C | Formaldehyde, hydrogen gas |

Formation of Monohydrochloride Salt

The azithromycin base reacts with hydrochloric acid to form the monohydrochloride salt. This protonation stabilizes the molecule and enhances solubility for pharmaceutical use .

Structural Analysis

This compound has a molecular formula of C₃₈H₇₃ClN₂O₁₂ and a molecular weight of 785.4 g/mol . Its IUPAC name highlights the complex stereochemistry:

(2R,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)-11-[(2S*,3R*,4S*,6R*)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R*,4R*,5S*,6S*)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrochloride* .

Structural Features

-

Macrolide ring : A 15-membered lactone ring with a methyl-substituted nitrogen at position 9a .

-

Sugar moieties : Contains desosamine and cladinose sugars linked via glycosidic bonds .

-

Hydrochloride salt : Protonation of the secondary amine group in cladinose enhances solubility .

Beckmann Rearrangement

This reaction is pivotal for expanding the macrolide ring. The rearrangement involves:

-

Mechanism : The oxime undergoes a -sigmatropic shift, forming a new amine linkage .

-

Impact : Introduces nitrogen into the ring, improving acid stability compared to erythromycin .

Reductive Methylation

The methylation step at position 9a enhances pharmacokinetic properties:

-

Formaldehyde source : Para-formaldehyde or formalin is used .

-

Catalyst : Noble metals (e.g., Rh, Pt) facilitate hydrogen transfer .

Stability and Degradation Pathways

This compound exhibits improved stability due to its structural modifications:

-

Acid resistance : The methyl-substituted nitrogen prevents hemiketal formation under acidic conditions .

-

Degradation : Primary pathways involve hydrolysis of the ether bond to cladinose under neutral pH .

Key Research Findings

-

Synthesis optimization : Industrial processes emphasize controlled reaction conditions to avoid intermediate instability .

-

Salt formation : The monohydrochloride form enables consistent dosing and bioavailability .

-

Structural impact : The 9a-methyl group reduces susceptibility to metabolic degradation, prolonging half-life .

Scientific Research Applications

Infectious Diseases Treatment

Azithromycin monohydrochloride is extensively used in clinical settings for the treatment of numerous bacterial infections:

- Respiratory Infections : Effective against community-acquired pneumonia, acute bronchitis, and sinusitis caused by organisms such as Streptococcus pneumoniae and Haemophilus influenzae .

- Sexually Transmitted Infections : It is a first-line treatment for chlamydia and is also used for gonorrhea .

- Skin Infections : Utilized in treating uncomplicated skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound. It has been shown to influence immune responses in chronic inflammatory diseases, such as:

- Chronic Obstructive Pulmonary Disease (COPD) : Azithromycin may reduce exacerbations and improve lung function in patients with COPD through its anti-inflammatory effects .

- Cystic Fibrosis : The drug is being researched for its potential benefits in managing lung infections associated with cystic fibrosis due to its ability to modulate inflammatory responses .

COVID-19 Research

During the COVID-19 pandemic, azithromycin was investigated for its potential role in treating viral infections. However, studies have shown mixed results regarding its efficacy in hospitalized patients with COVID-19, indicating no significant clinical benefit when used alone or in combination with other treatments .

Observational Study on COVID-19 Patients

A study involving 418 hospitalized patients diagnosed with COVID-19 assessed the impact of azithromycin on clinical outcomes. The findings suggested that while azithromycin was associated with longer hospital stays, it did not significantly improve discharge times or oxygenation levels compared to matched controls .

Table 1: Baseline Characteristics of Patients Treated with Azithromycin vs. Control

| Characteristic | Azithromycin Group (n=29) | Control Group (n=29) | p-value |

|---|---|---|---|

| Age (years) | 63.0 | 63.1 | 0.987 |

| Male (n, %) | 21 (72.4%) | 21 (72.4%) | 1.000 |

| Hospital Stay (days) | 10.0 | 6.7 | <0.025 |

Efficacy in Chronic Inflammatory Conditions

Research has indicated that azithromycin can play a role in managing chronic inflammatory conditions through its ability to modulate immune responses:

Mechanism of Action

Azithromycin monohydrochloride exerts its antibacterial effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit and ultimately stopping bacterial growth . Additionally, azithromycin has immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production and neutrophil influx .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacokinetic Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Use | Bioavailability | Half-Life (h) |

|---|---|---|---|---|---|

| Azithromycin monohydrochloride | C₃₈H₇₂N₂O₁₂·HCl | 785.46 | Broad-spectrum bacterial infections | 37% | 68 |

| Erythromycin | C₃₇H₆₇NO₁₃ | 733.93 | Streptococcal infections, syphilis | 35% | 1.5–3 |

| Clarithromycin | C₃₈H₆₉NO₁₃ | 747.96 | H. pylori, respiratory infections | 50–55% | 3–7 |

| Desethylene Ciprofloxacin HCl | C₁₇H₁₈FN₃O₃·HCl | 385.80 | Urinary/Respiratory infections (fluoroquinolone) | 70–80% | 4–6 |

| Rubidazone Monohydrochloride | C₃₂H₂₉NO₁₁·HCl | 640.04 | Antineoplastic (daunorubicin derivative) | <10% | 18–30 |

Key Differences :

- Acid Stability: this compound exhibits superior acid stability compared to erythromycin, reducing gastrointestinal side effects .

- Tissue Penetration : Azithromycin’s extended half-life (68 hours) allows once-daily dosing, unlike clarithromycin (3–7 hours) .

- Spectrum: Unlike fluoroquinolones (e.g., ciprofloxacin derivatives), azithromycin lacks activity against Pseudomonas aeruginosa but is effective against intracellular pathogens .

Table 2: Toxicity Data

| Compound | LD₅₀ (Mouse, mg/kg) | Notable Adverse Effects | Drug Interactions |

|---|---|---|---|

| This compound | 1,200 (i.p.) | QT prolongation, hepatotoxicity | Warfarin, cyclosporine |

| Erythromycin | 2,800 (oral) | GI disturbances, CYP3A4 inhibition | Theophylline, statins |

| Rubidazone Monohydrochloride | 20 µg/plate (mutagenic) | Bone marrow suppression, cardiotoxicity | Anthracycline synergism |

| Ciprofloxacin derivatives | 4,500 (oral) | Tendon rupture, CNS effects | Caffeine, antacids |

Safety Notes:

- This compound shows lower CYP450 inhibition than erythromycin, reducing interaction risks .

- Rubidazone’s mutagenicity and cardiotoxicity limit its use to oncology, unlike azithromycin’s broader safety margin .

Research Findings and Clinical Considerations

- COVID-19 Studies: Early observational trials suggested azithromycin-hydroxychloroquine combinations might reduce viral load, but these were criticized for variable dosing, comorbidities, and lack of controls .

- Resistance Trends : Azithromycin resistance in Streptococcus pneumoniae (up to 35% in some regions) exceeds that of newer ketolides like telithromycin .

- Impurity Profiles: this compound may contain related compounds like 3'-N-Demethyl-3'-N-formylazithromycin (Related Compound F), requiring strict quality control .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying azithromycin monohydrochloride purity and distinguishing it from anhydrous or dihydrate forms?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, as per USP guidelines, to quantify azithromycin content (945–1030 mg/g on an anhydrous basis) and identify hydration states. Differential scanning calorimetry (DSC) can distinguish between amorphous and crystalline forms. Labeling must specify hydration state (e.g., monohydrate) to ensure accurate pharmacological interpretations .

Q. How should researchers address variability in this compound’s hydration states during experimental design?

- Methodological Answer : Pre-characterize the compound using thermogravimetric analysis (TGA) to determine water content. Standardize storage conditions (e.g., desiccators at controlled humidity) to prevent hydration state changes. In pharmacological studies, report results in terms of anhydrous equivalent mass to enable cross-study comparisons .

Q. What are the critical parameters for validating this compound’s identity in new formulations?

- Methodological Answer : Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Cross-validate with infrared (IR) spectroscopy for functional group analysis. For impurities, follow USP Test 1 or alternative validated methods, ensuring limits for related substances (e.g., degradation products) are ≤2% .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound in preclinical studies be resolved?

- Methodological Answer : Conduct dose-response studies using radiolabeled compounds (e.g., [¹⁴C]-azithromycin) to track bioavailability and tissue distribution. Control variables such as animal strain, administration route (e.g., subcutaneous vs. oral), and hydration state. Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability .

Q. What experimental strategies improve the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer : Optimize reaction conditions (e.g., pH, temperature) during the final hydrochloride salt formation. Use catalytic methods to reduce residual solvents. Monitor intermediates via liquid chromatography-mass spectrometry (LC-MS) to identify and eliminate side products early in the synthesis pathway .

Q. How should researchers design in vitro studies to evaluate this compound’s efficacy against resistant bacterial strains?

- Methodological Answer : Employ checkerboard assays to assess synergy with other antibiotics (e.g., β-lactams). Use standardized bacterial inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and include control strains with known resistance profiles. Report minimum inhibitory concentrations (MICs) with 95% confidence intervals to address variability .

Q. What statistical approaches are recommended for reconciling contradictory clinical trial data on this compound’s safety profile?

- Methodological Answer : Perform meta-analyses using random-effects models to account for heterogeneity across studies. Stratify data by patient comorbidities (e.g., cardiovascular risks) and dosage regimens. Apply Bayesian frameworks to quantify uncertainty in adverse event correlations .

Methodological Best Practices

- Data Reprodubility : Adhere to pharmacopeial guidelines for compound characterization and report all experimental parameters (e.g., HPLC column type, mobile phase composition) to enable replication .

- Conflict Mitigation : Pre-register study protocols (e.g., ClinicalTrials.gov ) and share raw data via repositories like Zenodo to facilitate independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.